4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride
Overview
Description
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a butylureido group attached to a chlorobenzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-butylurea. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; solvents like dichloromethane or acetonitrile; reaction temperatures ranging from room temperature to 50°C.
Hydrolysis: Water or aqueous base; room temperature to 100°C.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran or ethanol; reaction temperatures ranging from 0°C to room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonic acid.
Reduction: Formation of 4-(3-butylureido)-2-chlorobenzenesulfonamide.
Scientific Research Applications
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Butylureido)benzenesulfonylchloride
- 4-(3-Butylureido)-2-methylbenzenesulfonylchloride
- 4-(3-Butylureido)-2-fluorobenzenesulfonylchloride
Uniqueness
4-(3-Butylureido)-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both a butylureido group and a chlorobenzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-2-3-6-14-11(16)15-8-4-5-10(9(12)7-8)19(13,17)18/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCLHFMEMQGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373849 | |
Record name | 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-78-6 | |
Record name | 4-(butylcarbamoylamino)-2-chlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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